Ansamitocin P 3

Cytotoxicity ADC Payload Microtubule Inhibitor

Ansamitocin P-3 (AP-3) is the gold-standard natural maytansinoid for ADC payload manufacturing. Its unique C3-O-isobutyrate ester enables scalable reductive hydrolysis to maytansinol — the irreplaceable intermediate for FDA-approved DM1 (Kadcyla®) and DM4 (Elahere®) payloads. With engineered Actinosynnema pretiosum strains now delivering >6-fold yield improvements, AP-3 procurement supports cost-effective multi-kilogram clinical/commercial ADC supply. Ensure assay reproducibility: specify ≥98% HPLC purity and validate activity via tubulin polymerization IC₅₀ (3.4 μM). For any other maytansinoid, structural variation at C3 compromises both synthetic utility and metabolic profile — AP-3 is the only industrially proven choice.

Molecular Formula C32H43ClN2O9
Molecular Weight 635.1 g/mol
CAS No. 66584-72-3
Cat. No. B1239250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsamitocin P 3
CAS66584-72-3
Synonymsansamitocin P 3
ansamitocin P 3'
ansamitocin P 4
ansamitocins
ansamitomicin p-3
Molecular FormulaC32H43ClN2O9
Molecular Weight635.1 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19-,23+,24-,25+,28+,31+,32+/m1/s1
InChIKeyOPQNCARIZFLNLF-OWOYPUEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ansamitocin P-3 (CAS 66584-72-3): The Prototypic Natural Maytansinoid ADC Payload Precursor


Ansamitocin P-3 (AP-3, Maytansinol isobutyrate) is a microbial maytansinoid produced by Actinosynnema pretiosum that inhibits tubulin polymerization (IC₅₀ = 3.4 μM) and exhibits picomolar-range antiproliferative activity against multiple cancer cell lines (e.g., MCF-7 IC₅₀ = 20 pM) . Among more than 20 known ansamitocin derivatives, AP-3 is the prototypic and most potent natural variant [1], serving as the industrial-scale fermentation precursor to maytansinol and subsequently to ADC payloads DM1 and DM4 used in FDA-approved therapies Kadcyla® and Elahere® [2].

Why Generic Substitution Fails: Ansamitocin P-3's Differentiated Role in ADC Development


Maytansinoid analogs are not interchangeable due to structural variations at the C3-ester position, which critically modulate both biological activity and downstream synthetic utility . While many semisynthetic maytansinoids exhibit comparable cytotoxicity, their production routes differ fundamentally: plant-derived maytansine is supply-constrained and metabolically distinct from microbial AP-3 (e.g., 70% vs. 20% conversion in human vs. rat liver microsomes, respectively) [1]. AP-3's specific O-linked isobutyrate at the C3-position enables scalable reductive hydrolysis to maytansinol—the essential intermediate for synthesizing DM1 and DM4 ADC payloads—a capability not shared by other natural maytansinoids [2]. Thus, selecting AP-3 over alternatives is a strategic choice dictated by synthetic accessibility, metabolic profile, and established industrial manufacturing routes [3].

Quantitative Differentiation: Ansamitocin P-3 Versus Key Comparators


Superior Antiproliferative Potency: AP-3 vs. DM1 and Semisynthetic Analogs in Cell-Based Assays

Ansamitocin P-3 exhibits substantially higher potency than the clinically utilized ADC payload DM1 in multiple cancer cell lines. Against HCT-116 colon cancer cells, AP-3 displays an EC₅₀ of 0.081 nM , whereas DM1 under comparable conditions shows an IC₅₀ of approximately 0.3–0.5 nM—a 3- to 6-fold difference in potency [1]. This enhanced cytotoxicity is consistent across diverse cell types, positioning AP-3 as the benchmark for next-generation ADC payload development.

Cytotoxicity ADC Payload Microtubule Inhibitor

Tubulin Binding Affinity and Polymerization Inhibition: AP-3 vs. Maytansine

Ansamitocin P-3 inhibits tubulin polymerization with an IC₅₀ of 3.4 μM and binds purified tubulin with a Kd of 1.3 μM . In contrast, maytansine exhibits a slightly weaker polymerization inhibition (IC₅₀ ~5 μM) and a lower binding affinity (Kd ~2–3 μM) under similar in vitro conditions [1]. AP-3 also depolymerizes preformed microtubules (IC₅₀ = 3.8 μM), demonstrating dual inhibitory capacity that maytansine lacks .

Tubulin Polymerization Binding Affinity Microtubule Dynamics

Metabolic Stability: Differential Liver Microsome Conversion of AP-3 vs. Maytansine

Ansamitocin P-3 undergoes species-specific hepatic metabolism distinct from maytansine. In human liver microsomes, ~70% of AP-3 is converted to metabolites (primarily via C-10 demethylation), whereas only ~20% is metabolized in rat liver microsomes under identical conditions [1]. Conversely, maytansine shows no interspecies difference in metabolism rate [2]. This species-dependent clearance profile is critical for preclinical-to-clinical translation and may influence ADC linker design strategies.

Metabolism ADME Hepatic Clearance

Ranked Antitumor Activity: AP-3 as the Most Potent Among >20 Ansamitocin Derivatives

Among more than 20 naturally occurring ansamitocin derivatives (P-1 through P-4, and related compounds), Ansamitocin P-3 consistently demonstrates the highest antitumor activity across multiple assays [1]. This rank-ordering is validated by both in vitro cytotoxicity panels and in vivo xenograft models, establishing AP-3 as the benchmark reference standard for the class [2].

Structure-Activity Relationship Natural Product Microtubule Inhibitor

Synthetic Utility: AP-3 as the Preferred Precursor for DM1/DM4 ADC Payloads

Ansamitocin P-3 is uniquely positioned as the industrial fermentation precursor to maytansinol, the common intermediate for synthesizing ADC payloads DM1 and DM4 [1]. Genetic engineering of the asm25 gene in Actinosynnema pretiosum has achieved a >6-fold yield improvement over wild-type under optimized conditions (isobutanol supplementation), enabling economically viable large-scale production [2]. In contrast, plant-derived maytansine is supply-limited and requires total synthesis for scalable access [3].

Semisynthesis ADC Manufacturing Fermentation

Procurement-Driven Application Scenarios: When Ansamitocin P-3 is the Rational Choice


ADC Payload Discovery and Optimization: Benchmarking Novel Maytansinoid Variants

Ansamitocin P-3 serves as the gold-standard reference compound for evaluating new semisynthetic or mutasynthetic maytansinoid payloads. Researchers developing halogenated ansamitocin analogs (e.g., C17/C21 fluoro and bromo derivatives) directly compare cytotoxicity against AP-3 to validate activity retention [1]. Procurement of high-purity AP-3 (≥99% HPLC) ensures reproducible benchmarking in cytotoxicity assays (e.g., HCT-116 EC₅₀ = 0.081 nM) and tubulin polymerization inhibition studies .

Industrial-Scale Semisynthesis of ADC Payloads DM1 and DM4

Ansamitocin P-3 is the essential fermentation-derived starting material for the reductive hydrolysis to maytansinol, the key intermediate in DM1 and DM4 synthesis [2]. With engineered strains now achieving >6-fold yield improvements, AP-3 procurement enables cost-effective, multi-kilogram production of maytansinoid ADC payloads for clinical and commercial supply chains [3].

Preclinical ADME Studies: Species-Specific Metabolic Profiling

Ansamitocin P-3's distinct species-dependent hepatic metabolism (70% conversion in human vs. 20% in rat liver microsomes) makes it a valuable tool compound for investigating interspecies differences in maytansinoid clearance [4]. This knowledge is directly applicable to ADC linker design (e.g., selecting cleavable linkers that exploit lysosomal processing rather than hepatic metabolism) and to refining allometric scaling for first-in-human dose prediction [5].

Microtubule Dynamics Research: Dual Polymerization and Depolymerization Inhibitor

Ansamitocin P-3 is uniquely characterized as both a tubulin polymerization inhibitor (IC₅₀ = 3.4 μM) and a depolymerizer of preformed microtubules (IC₅₀ = 3.8 μM) . This dual mechanism, combined with a well-defined tubulin binding affinity (Kd = 1.3 μM), positions AP-3 as a superior probe for studying microtubule dynamics, mitotic arrest, and p53-mediated apoptosis in cancer cell models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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